![molecular formula C14H19NO5 B13185587 2-({[(Benzyloxy)carbonyl]amino}oxy)-4-methylpentanoic acid](/img/structure/B13185587.png)
2-({[(Benzyloxy)carbonyl]amino}oxy)-4-methylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[(Benzyloxy)carbonyl]amino}oxy)-4-methylpentanoic acid is an organic compound with significant applications in various fields of scientific research. It is known for its role in synthetic chemistry, particularly in the formation of peptide bonds and other complex organic structures.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(Benzyloxy)carbonyl]amino}oxy)-4-methylpentanoic acid typically involves the protection of amino acids followed by specific coupling reactions. One common method includes the use of benzyloxycarbonyl (Cbz) as a protecting group for the amino function. The reaction conditions often require the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often employing solid-phase peptide synthesis (SPPS) techniques. The use of automated systems ensures consistency and efficiency in the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-({[(Benzyloxy)carbonyl]amino}oxy)-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, free amines, and substituted benzyloxycarbonyl compounds .
Applications De Recherche Scientifique
2-({[(Benzyloxy)carbonyl]amino}oxy)-4-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-({[(Benzyloxy)carbonyl]amino}oxy)-4-methylpentanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group acts as a protecting group, allowing selective reactions at other functional sites. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(Benzyloxy)carbonyl]isoleucine: Similar in structure but differs in the side chain configuration.
(S)-2-{3-[(Benzyloxy)carbonyl]-5-oxooxazolidin-4-yl}acetic acid: Used in the preparation of β-branched peptide derivatives of aspartic acid.
Uniqueness
2-({[(Benzyloxy)carbonyl]amino}oxy)-4-methylpentanoic acid is unique due to its specific structure, which allows for selective protection and deprotection of functional groups. This makes it particularly useful in the synthesis of complex organic molecules and peptides .
Propriétés
Formule moléculaire |
C14H19NO5 |
|---|---|
Poids moléculaire |
281.30 g/mol |
Nom IUPAC |
4-methyl-2-(phenylmethoxycarbonylaminooxy)pentanoic acid |
InChI |
InChI=1S/C14H19NO5/c1-10(2)8-12(13(16)17)20-15-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17) |
Clé InChI |
GRBKZQDSSUEHLP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)O)ONC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


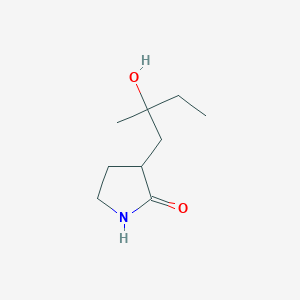

![3-Tert-butyl-1-methyl-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B13185516.png)

![3-{Pyrazolo[1,5-a]pyrimidin-3-yl}pyrrolidine](/img/structure/B13185535.png)
![6-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13185543.png)

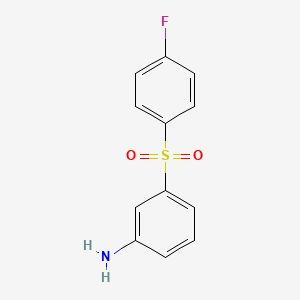
![Butyl[1-(2-methoxyphenyl)ethyl]amine](/img/structure/B13185560.png)
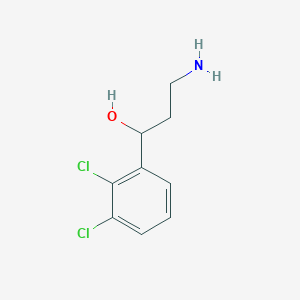
![3-[(3-Oxocyclobutyl)methyl]imidazolidine-2,4-dione](/img/structure/B13185565.png)
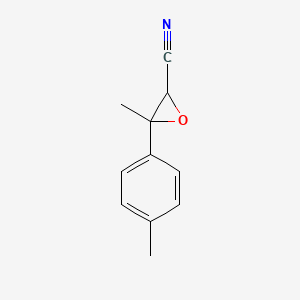
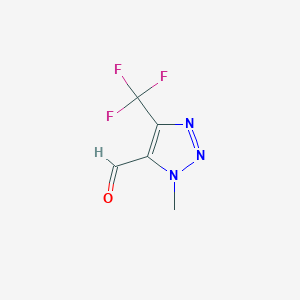
![8-[1-(Aminomethyl)cyclopropyl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13185585.png)
